Clarithromycin EP Impurity P

HPLC impurity profiling pharmacopoeial system suitability AND A regulatory submission

Regulatory impurity profiling for clarithromycin ANDA submissions requires unambiguous identification and quantification of EP Impurity P at the NMT 1.0% acceptance criterion. Substituting with alternative reference standards compromises HPLC system suitability due to Impurity P's unique RRT of 1.35 relative to the clarithromycin parent peak. • Resolves from co-occurring impurities (O, K, G) at the 0.10% reporting threshold in validated stability-indicating HPLC methods • Supplied with full characterization documentation (COA, HPLC, NMR, MS, TGA) meeting EP/USP reference standard qualification requirements • Available in mg to gram quantities with documented purity for immediate batch release and stability testing

Molecular Formula C39H71NO13
Molecular Weight 761.98
CAS No. 123967-58-8
Cat. No. B601437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClarithromycin EP Impurity P
CAS123967-58-8
Synonyms4'',6-Di-O-methylerythromycin;  Oxacyclotetradecane, Erythromycin deriv.;  4'-O-Methylclarithromycin
Molecular FormulaC39H71NO13
Molecular Weight761.98
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Clarithromycin EP Impurity P: Pharmacopoeial Reference Standard


Clarithromycin EP Impurity P (CAS 123967-58-8), chemically designated as 4′,6-Di-O-methylerythromycin A, is a structurally defined process-related impurity of the semi-synthetic macrolide antibiotic clarithromycin [1]. It is an O-methylated derivative of the erythromycin A scaffold with the molecular formula C₃₉H₇₁NO₁₃ and a molecular weight of 761.98 g/mol . This compound is classified as a pharmacopoeial impurity reference standard under both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it is specified for use in analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial clarithromycin production [2].

Pharmacopoeial impurity reference standard (EP/USP)
HPLC system suitability marker with characteristic retention
Supports ANDA/DMF analytical workflow and batch release

Why Clarithromycin EP Impurity P Cannot Be Substituted


Clarithromycin EP Impurity P (4′,6-Di-O-methylerythromycin A) differs fundamentally from other clarithromycin-related impurities in its regioselective O-methylation pattern at the 4′ and 6 positions of the macrolide scaffold [1]. Unlike clarithromycin EP Impurity E (6,11-di-O-methylerythromycin A, CAS 81103-14-2) or Impurity I (decladinosyl clarithromycin, CAS 118058-74-5), which arise from distinct synthetic side-reactions or degradation pathways, Impurity P represents a specific over-methylation byproduct with unique chromatographic behavior [2]. In pharmacopoeial HPLC methods, Impurity P exhibits a characteristic relative retention time (RRT) of approximately 1.35 relative to the clarithromycin parent peak, enabling its unambiguous resolution from co-occurring impurities such as Impurity O, Impurity K, and Impurity G [3]. Substituting Impurity P with an alternative clarithromycin impurity reference standard would compromise system suitability verification and invalidate regulatory impurity profiling, as each EP-specified impurity must be individually identified, quantified against its own reference standard, and controlled within its specific acceptance criterion .

Attribute
Impurity P (Target)
Other Impurities
Methylation pattern
4′,6-di-O-methyl (over-methylation byproduct)
6,11-di-O-methyl (Impurity E) or decladinosyl (Impurity I)
Chromatographic behavior
Unique retention marker distinct from clarithromycin
Different retention values; peaks may co-elute under pharmacopoeial conditions
Regulatory identity
EP/USP-specified individual reference standard
Each impurity requires its own standard; substitution invalidates system suitability

Differentiating Clarithromycin EP Impurity P from Closest Analogs


Chromatographic Resolution by Relative Retention Time

Under USP pharmacopoeial HPLC conditions, Clarithromycin EP Impurity P (4′,6-Di-O-methylerythromycin A) elutes with a relative retention time (RRT) of 1.35 relative to the clarithromycin main peak [1]. This RRT value enables chromatographic resolution from clarithromycin and from other specified impurities with different RRT values, including clarithromycin related compound A (Impurity E), which has an RRT of approximately 0.75 under the same USP method [2]. The distinct RRT of 1.35 for Impurity P is critical for peak identification in system suitability testing and for accurate quantitation during batch release and stability studies [3].

RRT Resolution
Analytical context
RRT 1.35
Relative to clarithromycin main peak
Enables unambiguous peak identification in impurity profiling
USP pharmacopoeial HPLC method conditions
HPLC impurity profiling pharmacopoeial system suitability AND A regulatory submission

Pharmacopoeial Impurity Acceptance Criterion

According to pharmacopoeial specifications referenced by manufacturers, the maximum acceptable content of Clarithromycin EP Impurity P in clarithromycin drug substance is 1.0% (w/w) . This limit is identical to those specified for other individual clarithromycin impurities including Impurity O, Impurity K, and Impurity G . The 1.0% threshold aligns with the ICH Q3A identification threshold for drug substances with a maximum daily dose of ≤ 2 g/day, and exceeding this limit would require toxicological qualification [1]. The availability of a well-characterized reference standard for Impurity P with HPLC purity ≥ 95% enables accurate quantitation at the 0.10% (w/w) reporting level [2] [3].

Acceptance Limit
Specification review
NMT 1.0% (w/w)
Individual impurity threshold per EP/USP
Supports batch release quantitation and ANDA compliance
Aligns with ICH Q3A identification threshold context
pharmacopoeial monograph specification impurity control threshold quality control batch release

Regioselective 4′,6-Di-O-Methylation Pattern

Clarithromycin EP Impurity P bears O-methyl substituents at the 4′ position of the cladinose sugar and the 6 position of the erythronolide lactone ring [1]. This 4′,6-di-O-methylation pattern is structurally distinct from clarithromycin itself (6-O-methylerythromycin A, single methylation at C-6) and from Clarithromycin EP Impurity E (6,11-di-O-methylerythromycin A, CAS 81103-14-2), which is methylated at the C-6 and C-11 positions [2]. Published structure-activity relationship studies on O-alkyl erythromycin derivatives have demonstrated that methylation at the C-4″ position results in a measurable decrease in antibacterial activity compared to the parent 6-O-methylerythromycin A [3]. This class-level finding indicates that Impurity P, by virtue of its 4′-O-methylation, is expected to exhibit reduced antimicrobial potency relative to clarithromycin, a factor relevant to the safety assessment of this impurity in drug product specifications.

Methylation Pattern
Class-level
4′,6-di-O-methyl vs 6-O-methyl (clarithromycin)
Impurity E: 6,11-di-O-methyl pattern
Reduced antibacterial activity predicted from SAR
No direct MIC data for Impurity P; class-level SAR inference only
macrolide structure-activity relationship regioselective methylation impurity origin and formation pathway

Orthogonal Analytical Characterization Package

Commercial suppliers of Clarithromycin EP Impurity P provide a comprehensive characterization package that typically includes HPLC purity data (≥95% or ≥98% depending on the supplier), ¹H NMR, ¹³C NMR, mass spectrometry (MS), and IR spectroscopy [1]. The orthogonal characterization by LC-MS/MS, HRMS, and NMR is explicitly recommended for unambiguous structural confirmation of this impurity due to the close structural similarity among clarithromycin O-methylated analogs [2]. This multi-technique characterization package is accompanied by a Certificate of Analysis (COA) and complies with regulatory guidelines for reference standards used in ANDA and DMF submissions [3]. In contrast, generic or non-pharmacopoeial impurity standards may lack the full orthogonal characterization necessary for regulatory acceptance.

Characterization
Source review
HPLC ≥95% ¹H NMR ¹³C NMR MS IR COA
Orthogonal multi-technique package per supplier
Supports regulatory submission acceptance expectations
Supplier documentation; verify characterization completeness per ICH Q7
reference standard characterization regulatory compliance documentation method validation support

System Suitability in Forced Degradation Studies

The validated stability-indicating HPLC methods for clarithromycin impurity profiling, as described by Morgan et al. (1990) and subsequent method refinements, demonstrate that the RP-HPLC system can resolve multiple process-related and degradation impurities at the 0.10% (w/w) reporting level [1] [2]. Impurity P, as a process-related impurity arising from over-methylation during clarithromycin semi-synthesis, serves as a critical marker for assessing manufacturing consistency rather than drug product stability [3]. In forced degradation studies, the HPLC method has been validated to achieve good resolution between process-related impurity peaks (including Impurity P) and degradation product peaks, ensuring that the presence of Impurity P does not interfere with the quantitation of degradation products formed under acid, base, oxidative, thermal, and photolytic stress conditions [2].

Stability Method
Method context
RP-HPLC with UV
Resolved at reporting threshold level
Process impurity marker, not a degradant
Manufacturing process consistency assessment marker
Does not interfere with forced degradation product quantitation
stability-indicating method forced degradation impurity profiling validation

Key Application Scenarios for Clarithromycin EP Impurity P


System Suitability for ANDA and DMF Filing

During ANDA or DMF submissions for generic clarithromycin drug products, Clarithromycin EP Impurity P (CAS 123967-58-8) must be used as a reference standard for HPLC system suitability testing to confirm peak identity and resolution [1]. Its characteristic RRT of 1.35 enables unambiguous identification in chromatograms, and its availability with full characterization documentation (COA, HPLC, NMR, MS, TGA) meets regulatory expectations for reference standard qualification [2]. The pharmacopoeial acceptance criterion of NMT 1.0% for Impurity P must be demonstrated in batch release and stability data, making procurement of this specific impurity reference standard essential for generic drug developers seeking regulatory approval .

Method Development and Validation

Analytical laboratories developing or validating HPLC methods for clarithromycin impurity determination require Impurity P as a key system suitability marker [1]. Its well-defined chromatographic behavior (RRT 1.35) and structural distinction from other O-methylated impurities (e.g., Impurity E, Impurity F) make it essential for establishing method specificity and selectivity [2]. The validated stability-indicating HPLC methods documented in the primary literature confirm that Impurity P can be reliably resolved from both process-related impurities and forced degradation products at the 0.10% reporting threshold, supporting its use in method robustness testing .

Manufacturing Process Consistency Monitoring

Impurity P is a process-related impurity originating from over-methylation during the semi-synthetic conversion of erythromycin A to clarithromycin [1]. Monitoring its levels across manufacturing batches provides a direct indicator of methylation reaction selectivity and process consistency [2]. An upward trend in Impurity P content approaching the 1.0% acceptance limit may signal incomplete protection of the 4′-OH group during synthesis, enabling timely process adjustments before pharmacopoeial specifications are breached . This application is particularly relevant for API manufacturers supplying clarithromycin to multiple generic formulation customers.

Genotoxic Risk Assessment and ICH Q3A Compliance

Although Impurity P is not classified as a nitrosamine or structurally alerting impurity, its presence at levels above the ICH Q3A identification threshold (0.10% for a drug substance with maximum daily dose ≤ 2 g/day) would require toxicological qualification [1]. The availability of a well-characterized reference standard with documented purity (≥95% HPLC) enables accurate quantitation of Impurity P at and below this threshold during routine batch analysis [2]. The class-level SAR evidence indicating reduced antibacterial activity due to C-4″ O-methylation provides preliminary safety context, though direct genotoxicity data for Impurity P remain absent from the published literature .

Application
Selection Property
Validation Focus
System Suitability for ANDA/DMF Filing
Characteristic chromatographic retention identity
USP/EP system suitability criteria verification
Method Development & Validation
Distinct impurity peak resolution
Method specificity at reporting threshold levels
Manufacturing Process Consistency
Methylation selectivity indicator
Batch impurity trend monitoring across production
ICH Q3A Compliance Assessment
Reference standard characterization package
Quantitation at regulatory identification thresholds
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